REACTION_SMILES
|
[CH2:21]([CH3:22])[O:23][C:24](=[O:25])[CH:26]1[CH2:27][CH2:28][NH:29][CH2:30][CH2:31]1.[CH3:32][CH2:33][O:34][CH2:35][CH3:36].[CH:37]([Cl:38])([Cl:39])[Cl:40].[cH:1]1[c:2]2[c:14]([cH:15][cH:16][cH:17]1)-[c:9]1[c:8]([cH:13][cH:12][cH:11][cH:10]1)[CH:3]2[CH2:4][O:5][C:6](=[O:7])[N:18]=[C:19]=[S:20]>>[NH2:18][C:19](=[S:20])[N:29]1[CH2:28][CH2:27][CH:26]([C:24]([O:23][CH2:21][CH3:22])=[O:25])[CH2:31][CH2:30]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C1CCNCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(N=C=S)OCC1c2ccccc2-c2ccccc21
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C1CCN(C(N)=S)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |